molecular formula C15H13N3O3 B11939949 N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide CAS No. 200422-21-5

N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide

Cat. No.: B11939949
CAS No.: 200422-21-5
M. Wt: 283.28 g/mol
InChI Key: MBNATJZHAPFOBX-UHFFFAOYSA-N
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Description

N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide is an organic compound with a complex structure that includes a nitrophenyl group, an imino group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide typically involves the reaction of 3-nitrobenzaldehyde with 4-aminophenylacetamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the imino group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Lacks the imino group, making it less reactive in certain chemical reactions.

    N-(4-{(E)-[(2-hydroxyphenyl)imino]methyl}phenyl)acetamide: Contains a hydroxy group, which can enhance its hydrogen bonding capabilities.

    3-nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline: Has a similar structure but with additional functional groups that can alter its reactivity and applications.

Uniqueness

N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

200422-21-5

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-[4-[(3-nitrophenyl)iminomethyl]phenyl]acetamide

InChI

InChI=1S/C15H13N3O3/c1-11(19)17-13-7-5-12(6-8-13)10-16-14-3-2-4-15(9-14)18(20)21/h2-10H,1H3,(H,17,19)

InChI Key

MBNATJZHAPFOBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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